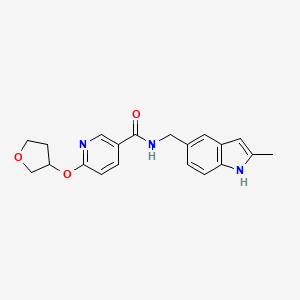

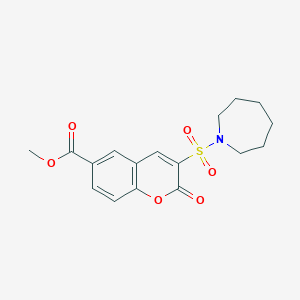

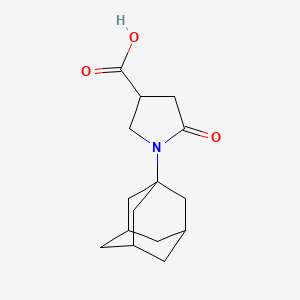

(2E)-N-methyl-3-(2-nitrophenyl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2E)-N-methyl-3-(2-nitrophenyl)acrylamide, or MNPA, is an organic compound with a wide range of applications in scientific research. It is a nitrophenyl acrylamide derivative with a molecular weight of 219.19 g/mol and a melting point of 73-76 °C. MNPA is used in biochemistry and molecular biology studies for a variety of purposes, including protein and nucleic acid synthesis, enzyme activity assays, and pharmacological studies.

Applications De Recherche Scientifique

Polymer Science and Applications

Acrylamide derivatives are extensively studied for their potential in creating responsive and functional polymers. For instance, poly(N-isopropyl acrylamide) (PNIPAM) is a thermoresponsive polymer widely investigated for drug delivery applications. Controlled polymerization techniques such as RAFT (Reversible Addition-Fragmentation chain Transfer) have enabled the synthesis of PNIPAM with precise control over molecular weight and polydispersity, making it suitable for various biomedical applications (Convertine et al., 2004).

Corrosion Inhibition

Acrylamide derivatives have shown effectiveness as corrosion inhibitors for metals in acidic environments. A study on synthetic acrylamide derivatives demonstrated their capability to significantly reduce corrosion of copper in nitric acid solutions. These findings suggest their potential use in protecting metal surfaces in industrial applications (Ahmed Abu-Rayyan et al., 2022).

Environmental Remediation

Hydrogels based on acrylamide polymers have been synthesized for the uptake of heavy metal ions from aqueous solutions. These hydrogels can absorb metal ions effectively and subsequently convert them into nanoparticles, creating a novel approach for both water purification and the generation of catalyst systems for environmental remediation (R. Javed et al., 2018).

Mécanisme D'action

Target of Action

The primary target of (2E)-N-methyl-3-(2-nitrophenyl)acrylamide is PqsD , a key enzyme involved in signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa . This enzyme plays a crucial role in the production of signal molecules, which are essential for quorum sensing, a mechanism that allows bacteria to behave collectively rather than as individuals .

Mode of Action

(2E)-N-methyl-3-(2-nitrophenyl)acrylamide acts as an inhibitor of PqsD . It binds tightly to the enzyme, thereby preventing it from catalyzing the production of signal molecules . This interaction disrupts the cell-to-cell communication process, leading to changes in bacterial behavior .

Biochemical Pathways

The inhibition of PqsD affects the quorum sensing pathway in Pseudomonas aeruginosa . This pathway involves the production and detection of signal molecules, which trigger population-wide changes in gene expression when a certain threshold concentration is reached . By inhibiting PqsD, (2E)-N-methyl-3-(2-nitrophenyl)acrylamide disrupts this pathway, affecting the bacteria’s ability to behave collectively .

Result of Action

The inhibition of PqsD by (2E)-N-methyl-3-(2-nitrophenyl)acrylamide leads to a disruption in the production of signal molecules in Pseudomonas aeruginosa . This disruption affects the bacteria’s ability to form biofilms, which are key to their survival and resistance against antibiotics . Therefore, the compound has potential anti-biofilm activity .

Propriétés

IUPAC Name |

(E)-N-methyl-3-(2-nitrophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-11-10(13)7-6-8-4-2-3-5-9(8)12(14)15/h2-7H,1H3,(H,11,13)/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJQGXGXCPQAIAU-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C=CC1=CC=CC=C1[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)/C=C/C1=CC=CC=C1[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-N-methyl-3-(2-nitrophenyl)acrylamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethylphenyl)-3-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-amine](/img/structure/B2748731.png)

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-(2-phenoxyacetamido)acetate](/img/structure/B2748733.png)

![6-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-9-methylpurine](/img/structure/B2748739.png)

![4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3-phenylpropyl)piperazine-1-carboxamide](/img/structure/B2748744.png)